molecular formula C19H28N2O2 B14799607 tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B14799607
M. Wt: 316.4 g/mol
InChI Key: CSKWPUFIVJVDMM-UHFFFAOYSA-N
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Description

tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl group, and a hexahydropyrrolo[3,4-b]pyrrole core

Preparation Methods

The synthesis of tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multiple steps. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical reactivity.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide: This compound has a similar core structure but differs in the functional group attached to the pyrrole ring.

    This compound derivatives: Various derivatives can be synthesized by modifying the functional groups, leading to compounds with different properties and applications.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 1-benzyl-6-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate

InChI

InChI=1S/C19H28N2O2/c1-14-17-16(13-21(14)18(22)23-19(2,3)4)10-11-20(17)12-15-8-6-5-7-9-15/h5-9,14,16-17H,10-13H2,1-4H3

InChI Key

CSKWPUFIVJVDMM-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CCN2CC3=CC=CC=C3)CN1C(=O)OC(C)(C)C

Origin of Product

United States

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